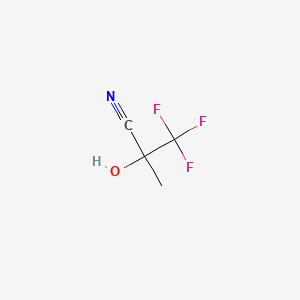

3,3,3-Trifluor-2-hydroxy-2-methylpropannitril

Übersicht

Beschreibung

“3,3,3-Trifluoro-2-hydroxy-2-methylpropanenitrile” is a chemical compound with the empirical formula C4H2F6O3 . It is a solid at 20°C and should be stored under inert gas at a temperature between 0-10°C . It is sensitive to heat and hygroscopic .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2,2-Dimethyl-malonic acid monomethyl ester was used as a raw material in one study . The target compound was synthesized by the reactions of fluoridation, hydrolysis, and acidification with an overall yield of 49.6% .

Molecular Structure Analysis

The molecular weight of “3,3,3-Trifluoro-2-hydroxy-2-methylpropanenitrile” is 158.08 . The SMILES string representation of the molecule is OC(=O)C(O)(C(F)(F)F)C(F)(F)F .

Chemical Reactions Analysis

The synthesis of “3,3,3-Trifluoro-2-hydroxy-2-methylpropanenitrile” involves reactions of fluoridation, hydrolysis, and acidification . The influence of time, temperature, amount of SF4 on the fluoridation, and amount of CH2Cl2, the time on the hydrolysis reaction were investigated .

Physical And Chemical Properties Analysis

“3,3,3-Trifluoro-2-hydroxy-2-methylpropanenitrile” is a solid at 20°C . It has a molecular weight of 158.08 and an empirical formula of C4H5F3O3 . It should be stored under inert gas at a temperature between 0-10°C . It is sensitive to heat and hygroscopic .

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Zwischenprodukte

Die Verbindung dient als ein starkes Zwischenprodukt zur Synthese verschiedener Pharmazeutika. Sie ist besonders wertvoll für die Herstellung enantiomerenreiner trifluormethylsubstituierter Verbindungen, die aufgrund ihrer Wirksamkeit in Arzneimitteln gefragt sind . So wurden beispielsweise beide Enantiomere der verwandten 3,3,3-Trifluor-2-hydroxy-2-methylpropansäure zur Synthese von Pyruvat-Dehydrogenase-Kinase-Inhibitoren und Bradykinin-Antagonisten verwendet .

Synthese von Pflanzenschutzmitteln

Ähnlich wie bei ihren pharmazeutischen Anwendungen wird diese Verbindung auch als Zwischenprodukt bei der Synthese von Pflanzenschutzmitteln eingesetzt. Die Trifluormethylgruppe ist bekannt für ihre Bioaktivität und macht sie zu einer wertvollen Ergänzung von Pflanzenschutzmitteln .

Enantioselektive Synthese

Die Verbindung ist ein Substrat für enantioselektive Enzyme, wie beispielsweise die S-enantioselektive Amidase aus Arthrobacter sp. S-2. Dieses Enzym kann selektiv auf 3,3,3-Trifluor-2-hydroxy-2-methylpropanamid wirken, um enantiomerenreine Säuren und Amide zu ergeben, die für die Herstellung bestimmter Pharmazeutika entscheidend sind .

Kinetische Auflösung

Die Verbindung kann in kinetischen Auflösungsprozessen verwendet werden, um enantiomerenreine Substanzen zu erhalten. Dies ist besonders wichtig in der pharmazeutischen Industrie, da die Chiralität eines Arzneimittels seine Wirksamkeit und Sicherheit beeinflussen kann .

Chemische Forschung

In der chemischen Forschung wird diese Verbindung verwendet, um die Eigenschaften und Reaktionen von Trifluormethylgruppen zu untersuchen. Ihre Stabilität und Reaktivität machen sie zu einem ausgezeichneten Kandidaten für verschiedene chemische Experimente .

Materialwissenschaft

Die einzigartigen Eigenschaften von Trifluormethylgruppen können in der Materialwissenschaft genutzt werden, insbesondere bei der Entwicklung neuer Polymere und Beschichtungen, die spezifische Eigenschaften wie Lösungsmittelbeständigkeit oder hohe thermische Stabilität erfordern .

Biochemische Studien

In der Biochemie können die Derivate der Verbindung verwendet werden, um Enzymmechanismen zu untersuchen, insbesondere solche, die fluorierte Substrate beinhalten. Dies kann Einblicke in die Enzymspezifität und -katalyse liefern .

Analytische Chemie

Als Standard- oder Referenzverbindung kann 3,3,3-Trifluor-2-hydroxy-2-methylpropannitril in der analytischen Chemie verwendet werden, um Instrumente zu kalibrieren oder Methoden zu validieren, insbesondere bei der Untersuchung von Verbindungen mit ähnlichen Strukturen oder Eigenschaften .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanenitrile is a bacteria strain identified as Burkholderia phytofirmans . This bacteria strain has the ability to degrade 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide .

Mode of Action

3,3,3-Trifluoro-2-hydroxy-2-methylpropanenitrile interacts with its target, Burkholderia phytofirmans, through a novel amidase (Bp-Ami) that was cloned from the bacteria . This amidase is capable of kinetic resolution of rac-3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid .

Biochemical Pathways

The biochemical pathway affected by 3,3,3-Trifluoro-2-hydroxy-2-methylpropanenitrile involves the hydrolysis of C–N bonds of various amides to produce the corresponding carboxylic acids and ammonia . This process is facilitated by the amidase from Burkholderia phytofirmans .

Pharmacokinetics

It’s known that the compound is solid at 20°c and has a melting point of 87.0 to 90.0°C . These properties could potentially impact its bioavailability.

Result of Action

The result of the action of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanenitrile is the production of optically pure ®-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid . This compound is an important chiral building block for a series of pharmaceuticals .

Action Environment

The action of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanenitrile is influenced by environmental factors such as temperature. The amidase from Burkholderia phytofirmans, which mediates the action of the compound, exhibits extreme thermostability with a half-life of 47.93 hours at 80°C . This suggests that the compound’s action, efficacy, and stability could be significantly influenced by temperature.

Biochemische Analyse

Biochemical Properties

3,3,3-Trifluoro-2-hydroxy-2-methylpropanenitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amidases, which catalyze the hydrolysis of amides to produce carboxylic acids and ammonia . The interaction with amidases is particularly noteworthy as it leads to the formation of 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, a compound with potential pharmaceutical applications .

Cellular Effects

The effects of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanenitrile on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects are crucial for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

At the molecular level, 3,3,3-Trifluoro-2-hydroxy-2-methylpropanenitrile exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s trifluoromethyl group is particularly important for its binding affinity and specificity . Additionally, changes in gene expression induced by the compound are mediated through its interaction with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanenitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanenitrile vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm . Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

3,3,3-Trifluoro-2-hydroxy-2-methylpropanenitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound is metabolized by amidases to produce 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid . This metabolic pathway is significant as it influences the compound’s overall biochemical activity and potential therapeutic applications .

Transport and Distribution

The transport and distribution of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanenitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation within different cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects .

Subcellular Localization

3,3,3-Trifluoro-2-hydroxy-2-methylpropanenitrile exhibits specific subcellular localization, which influences its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This subcellular localization is crucial for its biochemical activity and potential therapeutic applications .

Eigenschaften

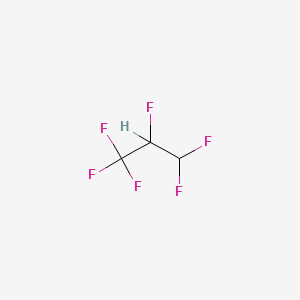

IUPAC Name |

3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3NO/c1-3(9,2-8)4(5,6)7/h9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCMNDCKYSQKAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00298061 | |

| Record name | 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

335-08-0 | |

| Record name | 335-08-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

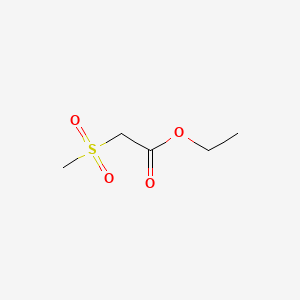

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B1582505.png)